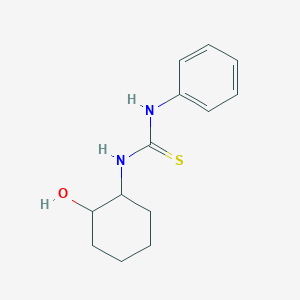![molecular formula C19H26Cl3N3O3S B11989056 Methyl 2-({[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11989056.png)
Methyl 2-({[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate is a complex organic compound with a unique structure that includes a trichloromethyl group, an octanoylamino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The initial step involves the preparation of the trichloromethyl intermediate. This can be achieved by reacting trichloromethyl compounds with appropriate amines under controlled conditions.
Introduction of the Octanoylamino Group: The next step involves the introduction of the octanoylamino group. This is usually done by reacting the intermediate with octanoyl chloride in the presence of a base such as triethylamine.
Formation of the Benzoate Ester: The final step involves the esterification of the intermediate with methyl benzoate. This can be achieved using standard esterification techniques, such as the Fischer esterification method, which involves the use of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. This might include the use of continuous flow reactors and automated systems to monitor and adjust reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The octanoylamino group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[({[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]amino}carbothioyl)amino]benzoate
- Methyl 2-[({[2,2,2-trichloro-1-(4-fluorobenzoylamino)ethyl]amino}carbothioyl)amino]benzoate
- Methyl 2-[({[2,2,2-trichloro-1-(2-methylbenzoylamino)ethyl]amino}carbothioyl)amino]benzoate
Uniqueness
Methyl 2-[({[2,2,2-trichloro-1-(octanoylamino)ethyl]amino}carbothioyl)amino]benzoate is unique due to the presence of the octanoylamino group, which imparts distinct lipophilic properties. This makes it more effective in penetrating lipid membranes, potentially enhancing its biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H26Cl3N3O3S |
|---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H26Cl3N3O3S/c1-3-4-5-6-7-12-15(26)24-17(19(20,21)22)25-18(29)23-14-11-9-8-10-13(14)16(27)28-2/h8-11,17H,3-7,12H2,1-2H3,(H,24,26)(H2,23,25,29) |
InChI Key |
UHQLHGAVQFLSDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11988985.png)
![2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B11988991.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11988993.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11988996.png)


![4-Oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate](/img/structure/B11989008.png)

![Methyl 2-[(2-hydroxy-4-oxo-1-propylquinoline-3-carbonyl)amino]benzoate](/img/structure/B11989022.png)

![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol](/img/structure/B11989042.png)
![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11989049.png)
